molecular formula C31H34N2O12 B13430933 Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid

Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid

Cat. No.: B13430933
M. Wt: 626.6 g/mol
InChI Key: SZOHIWBCKWVETQ-FKSRQHCRSA-N
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Description

Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid is a complex organic compound with the molecular formula C31H34N2O12 and a molecular weight of 626.61 g/mol It is a derivative of carvedilol, a well-known beta-blocker used in the treatment of cardiovascular diseases

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid involves multiple steps, starting with the preparation of carvedilol. The key steps include:

Industrial Production Methods

Industrial production of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid involves its interaction with specific molecular targets. It acts as a beta-adrenergic receptor antagonist, blocking the effects of catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid is unique due to its glycosylated structure, which may enhance its solubility and bioavailability compared to other beta-blockers. This structural modification also allows for specific interactions with biological targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C31H34N2O12

Molecular Weight

626.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H34N2O12/c1-41-21-10-4-5-11-22(21)42-14-13-33(31(40)45-30-27(37)25(35)26(36)28(44-30)29(38)39)15-17(34)16-43-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30,32,34-37H,13-16H2,1H3,(H,38,39)/t17?,25-,26-,27+,28-,30-/m0/s1

InChI Key

SZOHIWBCKWVETQ-FKSRQHCRSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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